2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-20-13-10-16-7-4-5-8-18(16)23(20)24(28)25-17-11-12-19(21(15-17)29-2)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWIEGIIQPLGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)N4CCCC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high yield and functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems also helps in maintaining consistency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidinyl group, which may exhibit similar biological activities.
Uniqueness
What sets 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound with significant potential in pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is believed to exhibit biological activity through several mechanisms, primarily involving modulation of receptor interactions and enzyme inhibition. It has been noted for its potential as an inhibitor of specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. For instance, it has shown:
- Antineoplastic Activity : The compound has been tested against cancer cell lines, indicating a potential role in cancer therapy. Specific IC50 values were recorded, showcasing its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 15.0 |
| TK-10 (Kidney) | 12.5 |
In Vivo Studies
Animal models have provided further insights into the efficacy and safety profile of the compound. In a study involving adjuvant-induced arthritis in rats, the compound demonstrated significant reduction in paw swelling compared to control groups, suggesting anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR. Modifications to the naphthalene and pyrrolidine moieties have been explored to enhance potency and selectivity towards specific biological targets.
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of the compound in a controlled setting. Rats treated with varying doses of the compound showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
In a comparative study against standard chemotherapeutic agents, the compound was evaluated for its anticancer properties. Results indicated that it not only inhibited tumor growth but also enhanced apoptosis in cancer cells, highlighting its potential as an adjunct therapy.
Q & A
Q. How can researchers optimize synthesis conditions for 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves stepwise functionalization. First, introduce the ethoxy group to the naphthalene core via nucleophilic substitution using ethoxide ions under anhydrous conditions (e.g., DMF, K₂CO₃) . Next, the pyrrolidinone-containing phenyl group is coupled via a carboxamide linkage using EDCI/HOBt as coupling agents. Key parameters include maintaining pH 7–8 during acylation and temperatures between 0–5°C to minimize side reactions . Monitor purity via TLC (n-hexane:ethyl acetate, 9:1) and confirm yields >85% by HPLC .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., ethoxy at C2-naphthalene, pyrrolidinone at C4-phenyl). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z calculated for C₂₅H₂₅N₂O₄: 433.1863). Infrared spectroscopy (IR) identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinone C=O at ~1720 cm⁻¹) . For crystalline samples, single-crystal X-ray diffraction resolves bond angles and torsional strain in the pyrrolidinone ring (average C–C bond length: 1.52 Å) .
Q. How can researchers determine the solubility and stability of this compound in biological buffers?
- Methodological Answer : Conduct shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to measure solubility. Use UV-Vis spectroscopy (λmax ~280 nm) for quantification. Stability studies require LC-MS to track degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Note: The ethoxy group enhances lipophilicity (logP ~3.2), necessitating DMSO stock solutions ≤10 mM for in vitro assays .
Advanced Research Questions
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolidinone moiety?
- Methodological Answer : Design analogs by replacing the pyrrolidinone with piperidinone or morpholine rings to assess ring size/oxygen effects. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Validate via competitive binding assays (IC₅₀ values) and correlate with steric/electronic parameters (Hammett σ constants) . For example, piperidinone analogs may show 2-fold higher potency due to reduced ring strain .
Q. How can researchers elucidate the mechanism of action in enzyme inhibition assays?
- Methodological Answer : Employ kinetic assays (e.g., fluorogenic substrates for proteases) to determine inhibition type (competitive/non-competitive). Pre-incubate the compound with the enzyme (e.g., thrombin) and measure residual activity via fluorescence. Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd). For example, a kd of 1.2 × 10⁻³ s⁻¹ suggests reversible binding to the active site .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Use Sprague-Dawley rats for PK studies: Administer 10 mg/kg IV/orally and collect plasma samples at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability. For toxicity, follow OECD 407 guidelines: 28-day repeat-dose study with hematological/hepatic markers (ALT, AST). Note: The methoxy group may reduce hepatotoxicity compared to methyl analogs .
Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms?
- Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water, 1:1) at 4°C. Collect data at 100 K using synchrotron radiation (λ = 0.71073 Å). Refine structures with SHELXL; monitor R-factor convergence (<0.05). Polymorphs often differ in dihedral angles between naphthalene and phenyl rings (e.g., 15° vs. 22°), affecting solubility .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Perform metabolite identification (LC-HRMS) in liver microsomes to detect rapid oxidation of the ethoxy group. Use PAMPA assays to assess blood-brain barrier penetration; low permeability (Pe < 1 × 10⁻⁶ cm/s) may explain poor CNS efficacy. Adjust dosing regimens (e.g., sustained-release formulations) or modify the ethoxy group to a trifluoroethoxy moiety to enhance stability .
Q. What computational methods predict metabolic hotspots for lead optimization?
- Methodological Answer : Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) in Schrödinger Suite. Identify vulnerable sites (e.g., ethoxy O-dealkylation). Validate with hepatocyte incubation studies (LC-MS). Replace labile groups with deuterated analogs (e.g., CD₃O-) to slow metabolism .
Q. How can researchers scale up synthesis without compromising enantiomeric purity?
- Methodological Answer :
Implement continuous flow chemistry for the acylation step (residence time 30 min, 50°C). Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Monitor enantiomeric excess (ee) via chiral GC (β-DEX™ 225 column; ee >99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
